2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. Additionally, it has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in lab experiments is its unique properties, which make it a potential therapeutic agent for various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, studies could be conducted to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, research could be conducted to optimize the synthesis method of this compound, which may make it more accessible for research and development purposes.
In conclusion, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
Synthesis Methods
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves a multi-step process that includes the reaction of furan-2-ylmethylamine with p-tolylisothiocyanate, followed by N-methylation with methyl acetate. This process yields the final product, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-7-14(8-6-13)16-10-20-18(24-12-17(22)19-2)21(16)11-15-4-3-9-23-15/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQBDTYGNBDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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